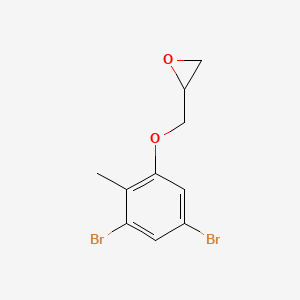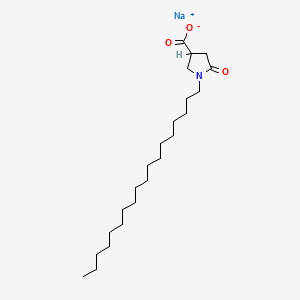
4,4'-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) is a chemical compound with the molecular formula C25H18Cl2O4 and a molecular weight of 453.3 g/mol. It is known for its unique structure, which includes two methoxynaphthalene units connected by a methylene bridge and functionalized with carbonyl chloride groups. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) typically involves the reaction of 3-methoxynaphthalene-2-carbonyl chloride with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two naphthalene units. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of 3-methoxynaphthalene-2-carboxylic acid derivatives.
Oxidation and Reduction: The methoxynaphthalene units can be oxidized or reduced under specific conditions to modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases such as triethylamine. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the carbonyl chloride groups.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used under controlled conditions.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Carboxylic Acids: Resulting from hydrolysis of the carbonyl chloride groups.
Oxidized or Reduced Naphthalene Derivatives: Depending on the specific oxidation or reduction conditions applied.
Applications De Recherche Scientifique
4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can be used as a probe to study enzyme activities and binding affinities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. .
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) involves its interaction with specific molecular targets. The carbonyl chloride groups can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby influencing biological pathways. The methoxynaphthalene units may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(2-chloronaphthalene-1-carbonyl chloride): Similar structure but with chlorine substituents instead of methoxy groups.
4,4’-Methylenebis(3-hydroxynaphthalene-2-carbonyl chloride): Hydroxyl groups replace the methoxy groups, altering the compound’s reactivity and solubility.
4,4’-Methylenebis(3-methoxynaphthalene-2-carboxylic acid): Lacks the carbonyl chloride groups, resulting in different chemical properties and reactivity
Uniqueness
4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) is unique due to its combination of methoxy and carbonyl chloride functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various research applications. Its ability to form stable covalent bonds with nucleophiles and participate in π-π interactions sets it apart from similar compounds .
Propriétés
Numéro CAS |
39026-34-1 |
|---|---|
Formule moléculaire |
C25H18Cl2O4 |
Poids moléculaire |
453.3 g/mol |
Nom IUPAC |
4-[(3-carbonochloridoyl-2-methoxynaphthalen-1-yl)methyl]-3-methoxynaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C25H18Cl2O4/c1-30-22-18(16-9-5-3-7-14(16)11-20(22)24(26)28)13-19-17-10-6-4-8-15(17)12-21(25(27)29)23(19)31-2/h3-12H,13H2,1-2H3 |
Clé InChI |
LFAUJRVUXMMOGY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1C(=O)Cl)CC3=C(C(=CC4=CC=CC=C43)C(=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















